Cas no 896308-91-1 (N-2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl-3-nitrobenzamide)

N-2-(4-Fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl-3-nitrobenzamide is a specialized organic compound featuring a fluorobenzenesulfonyl group and a furan-2-yl moiety linked to a nitrobenzamide core. This structure suggests potential utility in medicinal chemistry or as an intermediate in pharmaceutical synthesis, particularly due to the presence of the sulfonyl and nitro functional groups, which are often leveraged in drug design for their bioactivity and reactivity. The compound's fluorinated aromatic ring may enhance metabolic stability, while the furan heterocycle could contribute to binding affinity in target interactions. Its well-defined molecular architecture makes it suitable for research applications requiring precise structural modifications.
N-2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl-3-nitrobenzamide structure
896308-91-1 structure
Product Name:N-2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl-3-nitrobenzamide
CAS No:896308-91-1
MF:C19H15FN2O6S
MW:418.395607233047
CID:6084245
PubChem ID:43981230
Update Time:2025-05-24

N-2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl-3-nitrobenzamide Chemical and Physical Properties

Names and Identifiers

    • N-2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl-3-nitrobenzamide
    • Benzamide, N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furanyl)ethyl]-3-nitro-
    • N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-3-nitrobenzamide
    • AKOS021729285
    • AKOS001583784
    • F2569-0462
    • N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-3-nitrobenzamide
    • N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3-nitrobenzamide
    • 896308-91-1
    • N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-3-nitrobenzamide
    • MFCD06734437
    • Inchi: 1S/C19H15FN2O6S/c20-14-6-8-16(9-7-14)29(26,27)18(17-5-2-10-28-17)12-21-19(23)13-3-1-4-15(11-13)22(24)25/h1-11,18H,12H2,(H,21,23)
    • InChI Key: YBLUHLBFAMBSDK-UHFFFAOYSA-N
    • SMILES: C(NCC(S(C1=CC=C(F)C=C1)(=O)=O)C1=CC=CO1)(=O)C1=CC=CC([N+]([O-])=O)=C1

Computed Properties

  • Exact Mass: 418.06348554g/mol
  • Monoisotopic Mass: 418.06348554g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 6
  • Complexity: 684
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 131Ų

Experimental Properties

  • Density: 1.429±0.06 g/cm3(Predicted)
  • Boiling Point: 644.2±55.0 °C(Predicted)
  • pka: 12.42±0.46(Predicted)

N-2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl-3-nitrobenzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2569-0462-2μmol
N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3-nitrobenzamide
896308-91-1 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2569-0462-1mg
N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3-nitrobenzamide
896308-91-1 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2569-0462-2mg
N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3-nitrobenzamide
896308-91-1 90%+
2mg
$59.0 2023-05-16

Additional information on N-2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl-3-nitrobenzamide

Comprehensive Analysis of N-2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl-3-nitrobenzamide (CAS No. 896308-91-1)

In the realm of organic chemistry and pharmaceutical research, N-2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl-3-nitrobenzamide (CAS No. 896308-91-1) has garnered significant attention due to its unique structural properties and potential applications. This compound, characterized by its fluorobenzenesulfonyl and furan-2-yl moieties, represents a fascinating area of study for researchers exploring novel bioactive molecules. Its 3-nitrobenzamide group further enhances its chemical versatility, making it a subject of interest in drug discovery and material science.

The synthesis of N-2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl-3-nitrobenzamide involves multi-step organic reactions, often starting with the condensation of 4-fluorobenzenesulfonyl chloride with furan-2-yl ethylamine, followed by amidation with 3-nitrobenzoyl chloride. This process highlights the compound's complex yet elegant architecture, which is pivotal for its functional diversity. Researchers are particularly intrigued by its potential as a scaffold for designing enzyme inhibitors or receptor modulators, given the increasing demand for targeted therapies in modern medicine.

One of the most searched questions in the context of this compound revolves around its biological activity and mechanism of action. Preliminary studies suggest that the fluorobenzenesulfonyl group may contribute to enhanced binding affinity with certain proteins, while the furan-2-yl ring could impart metabolic stability. These attributes align with current trends in precision medicine and personalized therapeutics, where molecular specificity is paramount. Additionally, the 3-nitrobenzamide moiety has been linked to redox modulation, a hot topic in cancer and neurodegenerative disease research.

From a structural-activity relationship (SAR) perspective, N-2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl-3-nitrobenzamide offers a rich platform for derivatization. Chemists are exploring modifications to its sulfonyl or nitro groups to optimize pharmacokinetic properties, such as solubility and bioavailability. This aligns with the growing emphasis on AI-driven drug design, where computational tools predict the impact of structural changes on biological efficacy—a frequently searched topic in pharmaceutical forums.

Environmental and green chemistry considerations are also relevant to this compound. Researchers are investigating sustainable synthesis routes to minimize waste and energy consumption, reflecting broader industry shifts toward eco-friendly manufacturing. The furan-2-yl component, derived from renewable biomass, further underscores its potential in green synthetic applications, a trending subject in academic and industrial circles.

In summary, N-2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl-3-nitrobenzamide (CAS No. 896308-91-1) exemplifies the intersection of innovation and practicality in chemical research. Its multifaceted properties cater to pressing demands in drug development, material science, and sustainable chemistry, making it a compelling candidate for future breakthroughs. As the scientific community continues to unravel its potential, this compound is poised to remain a focal point in cutting-edge research.

Recommended suppliers
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.